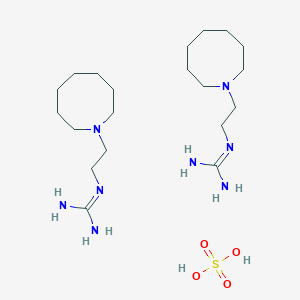

Guanethidine sulfate

Vue d'ensemble

Description

Le sulfate de guanéthidine est un agent antihypertenseur principalement utilisé pour gérer l'hypertension modérée à sévère. Il fonctionne en inhibant la libération de noradrénaline des terminaisons nerveuses sympathiques, ce qui entraîne une diminution de la pression artérielle . Ce composé a joué un rôle historique important dans le traitement de l'hypertension, bien que son utilisation ait diminué ces dernières années en raison de la disponibilité de nouveaux médicaments .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le sulfate de guanéthidine peut être synthétisé par réaction de la 2-(hexahydro-1(2H)-azocinyl)éthylamine avec la cyanamide, suivie de l'ajout d'acide sulfurique pour former le sel de sulfate . La réaction nécessite généralement des conditions contrôlées pour garantir la formation correcte de la structure de la guanidine.

Méthodes de Production Industrielle : Dans les milieux industriels, la production de sulfate de guanéthidine implique une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour l'efficacité et le rendement. Le processus comprend la purification du produit final pour répondre aux normes pharmaceutiques .

Types de Réactions:

Oxydation : Le sulfate de guanéthidine peut subir des réactions d'oxydation, bien que celles-ci ne soient pas couramment utilisées dans ses applications principales.

Réduction : Le composé est relativement stable et ne subit généralement pas de réduction dans des conditions normales.

Réactifs et Conditions Courants:

Oxydation : De puissants agents oxydants tels que le permanganate de potassium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux Produits Formés : Le principal produit d'intérêt provenant des réactions du sulfate de guanéthidine est le dérivé de la guanidine, qui conserve les propriétés antihypertensives .

4. Applications de la Recherche Scientifique

Le sulfate de guanéthidine a été largement étudié pour ses applications dans divers domaines:

Chimie : Utilisé comme composé modèle pour étudier les agents bloquants adrénergiques et leurs interactions.

Biologie : Étudié pour ses effets sur la libération de neurotransmetteurs et la fonction nerveuse.

5. Mécanisme d'Action

Le sulfate de guanéthidine agit en inhibant la libération de noradrénaline des terminaisons nerveuses sympathiques. Il est transporté dans les terminaisons nerveuses via le transporteur de noradrénaline et s'accumule dans les vésicules synaptiques, remplaçant la noradrénaline. Cela conduit à un épuisement progressif des réserves de noradrénaline, réduisant l'activité du système nerveux sympathique et abaissant la pression artérielle . La cible moléculaire principale est le transporteur de noradrénaline, et la voie implique l'inhibition de la libération de noradrénaline .

Composés Similaires:

Tosylate de bretylium : Un autre agent antihypertenseur qui inhibe la libération de noradrénaline mais qui a une structure chimique différente.

Méthyldopa : Un médicament antihypertenseur qui agit au niveau central pour réduire le flux sympathique.

Unicité : Le sulfate de guanéthidine est unique dans son mécanisme d'action, ciblant spécifiquement le transporteur de noradrénaline et provoquant un épuisement des réserves de noradrénaline dans les terminaisons nerveuses. Cela le distingue des autres agents antihypertenseurs qui peuvent agir par le biais de différentes voies ou mécanismes .

Applications De Recherche Scientifique

Guanethidine sulfate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study adrenergic blocking agents and their interactions.

Biology: Investigated for its effects on neurotransmitter release and nerve function.

Mécanisme D'action

Guanethidine sulfate acts by inhibiting the release of norepinephrine from sympathetic nerve endings. It is transported into the nerve terminals via the norepinephrine transporter and accumulates in synaptic vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores, reducing sympathetic nervous system activity and lowering blood pressure . The primary molecular target is the norepinephrine transporter, and the pathway involves the inhibition of norepinephrine release .

Comparaison Avec Des Composés Similaires

Bretylium tosylate: Another antihypertensive agent that inhibits norepinephrine release but has a different chemical structure.

Methyldopa: An antihypertensive drug that acts centrally to reduce sympathetic outflow.

Uniqueness: Guanethidine sulfate is unique in its mechanism of action, specifically targeting the norepinephrine transporter and causing a depletion of norepinephrine stores in nerve terminals. This distinguishes it from other antihypertensive agents that may act through different pathways or mechanisms .

Activité Biologique

Guanethidine sulfate is a compound primarily recognized for its role as an antihypertensive agent and its potential applications in various biological contexts. This article delves into its biological activity, mechanisms of action, and emerging research findings.

Overview of this compound

This compound, a sympatholytic drug, is primarily used to manage severe hypertension. It functions by inhibiting the release of norepinephrine from sympathetic nerve endings, thus leading to vasodilation and reduced blood pressure. Its mechanism of action involves selective uptake into adrenergic nerve terminals, where it disrupts normal neurotransmitter release .

- Sympathetic Nervous System Modulation : Guanethidine interferes with the sympathetic nervous system by preventing norepinephrine release, effectively reducing sympathetic tone and blood pressure .

- Antibacterial Properties : Recent studies have highlighted guanethidine's ability to enhance the efficacy of certain antibiotics, such as tetracyclines and rifampicin, against resistant bacterial strains. This is achieved through the inhibition of efflux pumps in bacteria, thereby increasing intracellular concentrations of these antibiotics .

Antibacterial Effects

Guanethidine has been shown to restore antibiotic sensitivity in multidrug-resistant Escherichia coli strains by inhibiting the TetA efflux pump. This action enhances the antibacterial potency of tetracyclines and reduces the likelihood of resistance development .

Table 1: Effects of Guanethidine on Antibiotic Sensitivity

| Bacterial Strain | Antibiotic Used | Effect of Guanethidine | Mechanism |

|---|---|---|---|

| E. coli (tetA+) | Tetracycline | Increased sensitivity | Inhibition of TetA efflux pump |

| E. coli (various) | Rifampicin | Enhanced activity | Disruption of membrane potential |

Impact on Sympathetic Innervation

In a porcine model, guanethidine instillation significantly altered the sympathetic innervation patterns in the urinary bladder. The treatment resulted in a decrease in perivascular nerve terminals and a shift in chemical coding from neuropeptide Y (NPY) to somatostatin (SOM) among sympathetic nerve fibers .

Table 2: Changes in Sympathetic Innervation Post-Guanethidine Treatment

| Parameter | Control Group (%) | Guanethidine Group (%) |

|---|---|---|

| NPY-positive cell bodies | 89.6 | 27.8 |

| SOM-positive cell bodies | 3.6 | 68.7 |

| Calbindin-positive cell bodies | 2.06 | 9.1 |

| Galanin-positive cell bodies | 1.6 | 28.2 |

Case Studies

- Hypertension Management : A clinical case demonstrated that guanethidine effectively managed severe hypertension in patients unresponsive to other treatments, highlighting its role as a critical therapeutic option .

- Antibiotic Synergy : In an experimental study involving infected animal models, the combination of guanethidine with rifampicin resulted in decreased bacterial burden and improved survival rates compared to controls, suggesting its potential as an antibiotic adjuvant .

Propriétés

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDKVXYNVEAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023116 | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters to be concentrated within the transmitter vesicles in place of NE, leading to gradual depletion of NE stores in the nerve endings. Guanethidine at the nerve terminal blocks the release of noradrenaline in response to an action potential. In contrast to ganglionic blocking agents, Guanethidine suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, Guanethidine lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more., GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES., RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION..., MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY..., GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS., For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

55-65-2, 645-43-2 | |

| Record name | Guanethidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanethidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276-281, 250 °C (sulfate salt) | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.